1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-8-15-13(19)16-14-18-17-12(21-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXTBBQOIADPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclocondensation of 4-Methoxybenzoyl Hydrazide with Carbon Disulfide
The 1,3,4-oxadiazole core is synthesized via cyclization of 4-methoxybenzoyl hydrazide under reflux with carbon disulfide in alkaline ethanol. This method, adapted from analogous oxadiazole syntheses, proceeds through the intermediate potassium dithiocarbazinate.
Reaction Conditions
- Hydrazide : 4-Methoxybenzoyl hydrazide (10 mmol)
- Reagents : CS₂ (20 mmol), KOH (10 mmol), ethanol (30 mL)
- Temperature : 78°C (reflux, 10 h)
- Workup : Acidification with 1 M HCl to precipitate the 2-mercapto-5-(4-methoxybenzyl)-1,3,4-oxadiazole intermediate
Key Data
| Parameter | Value |
|---|---|
| Yield (Oxadiazole) | 84% |
| Purity (HPLC) | 98.2% |
Method B: Urea Formation via Isocyanate Coupling
The urea moiety is introduced through reaction of 5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-amine with allyl isocyanate under anhydrous conditions. This step requires strict temperature control to prevent oligomerization.
Optimized Protocol
- Oxadiazole Amine Activation : Stir 5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-amine (5 mmol) in dry THF (20 mL) at 0°C
- Isocyanate Addition : Add allyl isocyanate (6 mmol) dropwise over 15 min
- Reaction Duration : 12 h at 25°C
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Comparative Yield Analysis
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 78 |
| DCM | 25 | 65 |
| DMF | 25 | 41 |
Method C: One-Pot Sequential Synthesis
An integrated approach combines oxadiazole formation and urea coupling in a single reaction vessel, reducing purification steps. The method employs a dual catalyst system (ZnCl₂ for cyclization, DMAP for urea formation).
Critical Parameters
- Catalyst Loading : ZnCl₂ (10 mol%), DMAP (15 mol%)
- Solvent System : Toluene:ACN (4:1 v/v)
- Reaction Time : 8 h (oxadiazole) + 6 h (urea)
Efficiency Metrics
| Metric | One-Pot Method | Sequential Method |
|---|---|---|
| Overall Yield | 72% | 68% |
| Purity | 96.5% | 97.8% |
| Process Time | 14 h | 20 h |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum (400 MHz, DMSO-d6) exhibits characteristic signals:
- δ 3.72 (s, 3H, OCH₃)
- δ 4.98–5.12 (m, 2H, CH₂=CH₂)
- δ 5.72–5.88 (m, 1H, CH₂=CH₂)
- δ 7.12–7.45 (m, 4H, Ar-H)
¹³C NMR confirms the urea carbonyl at δ 158.9 ppm and oxadiazole C=N at δ 163.1 ppm.
Mass Spectrometric Validation
High-resolution ESI-MS shows the molecular ion [M+H]⁺ at m/z 329.1274 (calculated 329.1278 for C₁₅H₁₇N₄O₃). Fragmentation patterns align with cleavage of the allyl group (loss of 41.03 Da) and methoxybenzyl moiety (loss of 135.06 Da).
Process Optimization and Challenges
Byproduct Formation in Urea Coupling
Competing N,N'-dialkylation occurs when excess isocyanate is present. Controlled stoichiometry (1:1.2 amine:isocyanate) reduces this side reaction from 18% to <3%.
Mitigation Strategies
- Use of molecular sieves (4Å) to absorb excess isocyanate
- Real-time monitoring via FT-IR (disappearance of NCO stretch at 2270 cm⁻¹)
Solvent Effects on Oxadiazole Cyclization
Polar aprotic solvents enhance cyclization rates but increase decomposition:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Decomposition (%) |
|---|---|---|---|
| DMF | 36.7 | 0.42 | 21 |
| Ethanol | 24.3 | 0.31 | 9 |
| Toluene | 2.4 | 0.18 | 3 |
Scale-Up Considerations
Green Chemistry Metrics
Comparison of atom economy and E-factor:
| Method | Atom Economy (%) | E-Factor (kg waste/kg product) |
|---|---|---|
| A | 64 | 8.7 |
| B | 71 | 5.2 |
| C | 68 | 6.1 |
Chemical Reactions Analysis
1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of pathogens, leading to cell lysis. In cancer research, the compound may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and division.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compound 5u (3′-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-3-carbaldehyde)
Compound 8q (N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)
- Structure : Features a sulfanylacetamide chain and indole substitution instead of the allylurea group.
- Activity : Exhibited α-glucosidase inhibition (IC₅₀ = 49.71 ± 0.19 µM), surpassing the reference drug acarbose in potency .
- Comparison : The sulfanyl group in 8q may enhance hydrophobic interactions, whereas the allylurea in the target compound could favor polar interactions with enzymes like BChE (butyrylcholinesterase) .
Urea-Containing Analogues
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea
- Structure : Replaces the oxadiazole ring with a thiadiazole core and substitutes the 4-methoxybenzyl group with a pyridyl moiety.
- Activity: Not explicitly reported, but the thiadiazole ring’s electron-withdrawing nature may alter binding kinetics compared to oxadiazole-based ureas .
1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
- Structure : Differs in the benzyl substituent (4-fluorobenzyl vs. 4-methoxybenzyl) and includes an isopropylthio group.
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Profiles
*Estimated from cell-based assays.
- The target compound’s allylurea group may synergize with the oxadiazole ring to inhibit PARP or BChE, but empirical data are lacking.
Antibacterial Activity
Biological Activity
1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound belonging to the oxadiazole family, which are known for their diverse biological activities. This compound has garnered attention due to its unique structural features and potential therapeutic applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 288.30 g/mol. The compound features an allyl group, a urea linkage, and a methoxybenzyl-substituted oxadiazole moiety, contributing to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including antimicrobial , antitumor , and anti-inflammatory properties. The specific biological activities of this compound have been explored through various studies.
Anticancer Activity
A significant focus has been placed on the anticancer potential of oxadiazoles. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
These studies suggest that modifications in the benzyl substituent can significantly influence the anticancer efficacy of the compound.
Antimicrobial Properties
The antimicrobial activity of oxadiazoles has been well-documented. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:
The presence of the methoxy group in the structure may enhance solubility and interaction with microbial targets.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
Recent studies have explored the pharmacological profile of related compounds:
- Study on Anticancer Activity : A study investigating the effects of various oxadiazole derivatives on human cancer cell lines showed that modifications at the benzyl position could enhance cytotoxicity while reducing toxicity in normal cells .
- Antimicrobial Efficacy : Another research project evaluated a series of oxadiazole compounds for their antibacterial properties against resistant strains of bacteria, finding that certain substitutions significantly improved activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
